molecular formula C5H3BrN4 B1338031 4-Brom-1H-pyrazolo[3,4-d]pyrimidin CAS No. 30129-51-2

4-Brom-1H-pyrazolo[3,4-d]pyrimidin

Katalognummer B1338031
CAS-Nummer: 30129-51-2
Molekulargewicht: 199.01 g/mol
InChI-Schlüssel: HOMHDMLNECTTGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine (4-BP) is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. It is a five-membered ring structure composed of two nitrogen atoms, one bromine atom, and two carbon atoms. 4-BP has been used in various scientific studies and research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

4-Brom-1H-pyrazolo[3,4-d]pyrimidin: Eine umfassende Analyse

Krebsforschung: Diese Verbindung dient als Vorläufer bei der Synthese neuartiger Derivate mit potenziellen Antikrebswirkungen. Forscher untersuchen ihre Wirksamkeit gegen verschiedene Krebszelllinien, wobei der Schwerpunkt auf ihrer Fähigkeit liegt, Apoptose durch Hemmung wichtiger Enzyme wie CDK zu induzieren .

Synthese von heterocyclischen Verbindungen: this compound wird zur Synthese einer Vielzahl von heterocyclischen Verbindungen verwendet, die in der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten wertvoll sind .

Entwicklung von Kinaseinhibitoren: Aufgrund ihrer strukturellen Eigenschaften wird diese Verbindung bei der Entwicklung und Gestaltung von Kinaseinhibitoren eingesetzt, die eine wichtige Rolle bei der gezielten Krebstherapie spielen .

SAR-Studien: Struktur-Wirkungs-Beziehung (SAR)-Studien verwenden diese Verbindung häufig als Gerüst, um die pharmakologischen Auswirkungen verschiedener Substitutionen am Pyrimidinring zu verstehen und so zur Entwicklung effektiverer Medikamente beizutragen .

Mikrowellen-gestützte Synthese: Seine Verwendung in mikrowellen-gestützten Syntheseverfahren unterstreicht seine Vielseitigkeit und Effizienz bei der Herstellung von Pyrazolopyridinderivaten unter kontrollierten Bedingungen .

Pharmazeutische Leitstrukturen: Als Leitstruktur spielt this compound eine wichtige Rolle in der Medikamentenentwicklung, wo es modifiziert wird, um pharmakokinetische und pharmakodynamische Profile zu verbessern .

Biologische Sonden: In der chemischen Biologie kann es aufgrund seiner Reaktivität und Fähigkeit, selektiv an Biomoleküle zu binden, als Sonde zur Untersuchung biologischer Systeme und Prozesse dienen .

Zukünftige Richtungen

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in the field of medicinal chemistry, particularly as inhibitors of protein kinases like CDK2 . Therefore, the development of more potent and efficacious anticancer drugs with pyrazolo[3,4-d]pyrimidine scaffold is a promising future direction .

Biochemische Analyse

Biochemical Properties

The compound interacts with several biomolecules, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). For instance, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit CDK2, a kinase involved in cell cycle regulation . The inhibition occurs through binding interactions at the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression.

Cellular Effects

The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the inhibition of CDK2 by 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine leads to cell cycle arrest and apoptosis . This effect is particularly significant in rapidly dividing cells, where the disruption of the cell cycle can effectively halt tumor growth.

Additionally, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its kinase activity.

Furthermore, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of TRKs by binding to their kinase domains . This inhibition disrupts downstream signaling pathways, including the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments.

Long-term studies have shown that continuous exposure to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine can lead to sustained inhibition of target kinases and prolonged cell cycle arrest in cancer cells . These effects are consistent with the compound’s potential as a therapeutic agent for chronic conditions.

Dosage Effects in Animal Models

The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Threshold effects have also been noted, where a minimum concentration of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is required to achieve significant inhibition of target kinases . This threshold varies depending on the specific kinase and the type of cancer being targeted.

Metabolic Pathways

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . These enzymes play a crucial role in the metabolism of the compound, facilitating its biotransformation and elimination from the body.

The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects.

The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and its ability to reach therapeutic concentrations at target sites.

Subcellular Localization

The subcellular localization of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target kinases . It can also be transported to the nucleus, where it may influence gene expression and other nuclear processes .

Targeting signals and post-translational modifications play a role in directing 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine to specific subcellular compartments . These mechanisms ensure that the compound reaches its intended targets and exerts its therapeutic effects efficiently.

Eigenschaften

IUPAC Name

4-bromo-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMHDMLNECTTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509648
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30129-51-2
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.